Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 103565-40-8
VCID: VC20740402
InChI: InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9;/h2-5H,6-8,12H2,1H3;1H
SMILES: COC(=O)CCC1=CC=C(C=C1)CN.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol

Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride

CAS No.: 103565-40-8

Cat. No.: VC20740402

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride - 103565-40-8

CAS No. 103565-40-8
Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
IUPAC Name methyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9;/h2-5H,6-8,12H2,1H3;1H
Standard InChI Key DPQPQVOUGGBIGS-UHFFFAOYSA-N
SMILES COC(=O)CCC1=CC=C(C=C1)CN.Cl
Canonical SMILES COC(=O)CCC1=CC=C(C=C1)CN.Cl

Chemical Identity and Structure

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is an aromatic compound with a CAS registry number of 103565-40-8. The compound features a phenyl ring with an aminomethyl group at the para position and a propanoate methyl ester side chain . Its chemical structure combines several important functional groups: an ester moiety, an amino group, and an aromatic ring system.

Nomenclature and Identifiers

The compound is known by several names and identifiers in chemical databases and literature:

PropertyValue
IUPAC Namemethyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride
Common SynonymsMethyl 3-(4-Aminomethylphenyl)propionate HCl; 4-(AMinoMethyl)benzenepropanoic acid Methyl ester hydrochloride; 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester hydrochloride
CAS Registry Number103565-40-8
PubChem Compound ID22282732
Standard InChIInChI=1S/C11H15NO2.ClH/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9;/h2-5H,6-8,12H2,1H3;1H
Standard InChIKeyDPQPQVOUGGBIGS-UHFFFAOYSA-N
Canonical SMILESCOC(=O)CCC1=CC=C(C=C1)CN.Cl

The compound's systematic naming reflects its structural components, with the hydrochloride portion indicating its salt form .

Physical and Chemical Properties

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride possesses distinct physical and chemical properties that influence its behavior in various applications and reactions.

Basic Physical Properties

PropertyValue
Molecular FormulaC11H16ClNO2
Molecular Weight229.7 g/mol
Physical StateSolid at room temperature
Purity (Commercial)Typically 95-97%

Chemical Reactivity

The compound contains several reactive functional groups:

  • The ester group can undergo hydrolysis to form the corresponding carboxylic acid

  • The primary amine functionality allows for numerous derivatization reactions

  • The hydrochloride salt form improves water solubility compared to the free base

  • The aromatic ring system can participate in various electrophilic aromatic substitution reactions

These reactive sites make it versatile for chemical modifications and synthetic applications .

Applications and Research Significance

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride has several potential applications across different scientific and industrial fields.

Pharmaceutical Applications

The compound shares structural similarities with compounds that demonstrate biological activity. Research suggests it may have potential applications in pharmaceutical development, though specific therapeutic applications require further investigation.

Chemical Intermediate

Its functional group arrangement makes it valuable as a chemical building block in the synthesis of more complex molecules, including:

  • Peptide-like structures

  • Modified amino acid derivatives

  • Specialty polymers

  • Bioactive compounds

The aminomethyl group provides a convenient handle for conjugation chemistry, while the ester functionality allows for further modifications.

ParameterClassification
SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)
Precautionary StatementsP261-P280a-P304+P340-P305+P351+P338-P405-P501a
ManufacturerProduct NumberPurityPackagingApproximate Price (USD)
Alfa AesarH5103197%250mg$60.50
Alfa AesarH5103197%1g$215.00
TRCM220180Not specified100mg$60.00
American Custom Chemicals CorporationCHM016253995%1g$629.53
CrysdotCD1218506995+%5g$781.00

This pricing data indicates that the compound is a specialty chemical with relatively high cost per gram, suggesting complex synthesis or purification processes .

Research Findings

Recent scientific investigations have explored the potential biological activities of compounds with similar structures to Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride.

Structure-Activity Relationship

The presence of both the aminomethyl group and the ester moiety contributes to its potential biological interactions:

  • The aminomethyl group can participate in hydrogen bonding and ionic interactions with biological targets

  • The ester group provides a site for potential hydrolysis in biological systems

  • The aromatic ring offers π-stacking possibilities with aromatic amino acid residues in proteins

  • The flexible propanoate chain allows conformational adaptability for binding to receptors

These structural features make it a candidate for further structure-activity relationship studies.

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